7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromone core can be reduced to form dihydrochromones.
Substitution: : Various substituents on the chromone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of dihydrochromones.
Substitution: : Formation of various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has shown potential in various assays. It exhibits antioxidant properties, which can help in combating oxidative stress in cells.
Medicine
Medically, this compound has been studied for its anti-inflammatory and anticancer properties. It may be used in the development of new drugs targeting chronic inflammatory diseases and certain types of cancer.
Industry
In industry, this compound can be used in the formulation of various products, including cosmetics and pharmaceuticals, due to its antioxidant properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarin: : Another class of compounds with similar biological activities.
Flavonoids: : Compounds with similar antioxidant and anti-inflammatory properties.
Indole derivatives: : Compounds with diverse biological activities, including anticancer properties.
Uniqueness
7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the piperidinylmethyl group. These features contribute to its distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-6-5-11-24(12-15)13-18-20(25)10-9-17-22(26)19(14-28-23(17)18)16-7-3-4-8-21(16)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQXCHURLJCSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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